molecular formula C11H20N2O5 B1442470 Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate CAS No. 819800-93-6

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate

Cat. No.: B1442470
CAS No.: 819800-93-6
M. Wt: 260.29 g/mol
InChI Key: AJNCHUMJVPZDCG-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Groups

The molecular architecture of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate is defined by its molecular formula C₁₁H₂₀N₂O₅ and molecular weight of 260.29 atomic mass units. The compound features a six-membered piperidine ring as its central structural motif, consistent with the heterocyclic amine family that includes five methylene bridges and one amine bridge. The piperidine core adopts the characteristic chair conformation similar to cyclohexane, though the presence of the nitrogen atom introduces conformational preferences distinct from purely carbocyclic systems.

The functional group arrangement within this molecule creates a complex three-dimensional structure. The tert-butyl carbamate group attached to the nitrogen atom serves as a protecting group commonly employed in synthetic organic chemistry, providing steric hindrance and electronic deactivation of the nitrogen center. The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCC(CC1)(CN+[O-])O clearly delineates the connectivity pattern, showing the quaternary carbon at position 4 bearing both the hydroxyl and nitromethyl substituents.

The nitromethyl functionality represents a particularly significant structural feature, as nitro groups are known to be powerful electron-withdrawing substituents that can dramatically influence molecular properties. The positioning of this group at the 4-position creates a unique electronic environment within the piperidine ring. Computational analysis reveals a topological polar surface area of 92.91 square angstroms and a calculated octanol-water partition coefficient (LogP) of 1.0251, indicating moderate lipophilicity balanced by the polar functional groups.

The hydroxyl group positioned adjacent to the nitromethyl substituent at the 4-carbon creates potential for intramolecular hydrogen bonding interactions. This structural arrangement can significantly influence the conformational preferences of the molecule and its overall stability. The quaternary nature of the 4-carbon position, bearing two different substituents, introduces elements of steric congestion that may affect the overall molecular geometry and reactivity patterns.

X-Ray Crystallography and Conformational Analysis

X-ray crystallography serves as the definitive method for determining the precise three-dimensional arrangement of atoms within crystalline structures of organic compounds. This experimental technique provides critical insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern solid-state packing arrangements. For piperidine derivatives like this compound, crystallographic analysis can reveal the preferred chair conformation and the specific spatial orientation of the substituents.

The crystallographic investigation of piperidine-containing compounds has historically provided valuable information about conformational preferences. Piperidine rings typically exhibit two distinguishable chair conformations, with substituents occupying either axial or equatorial positions. The preferred conformation is determined by minimizing steric interactions and maximizing favorable electronic effects. In the case of this compound, the bulky tert-butyl carbamate group and the disubstituted nature of the 4-carbon position create unique conformational constraints.

Crystal structure determination involves mounting suitable single crystals in intense X-ray beams and measuring the angles and intensities of diffracted radiation. The resulting diffraction patterns provide information about electron density distributions, allowing for the precise determination of atomic positions. For complex molecules containing multiple functional groups, crystallographic analysis can reveal important details about intramolecular hydrogen bonding, particularly between the hydroxyl group and other electron-rich centers within the molecule.

The conformational analysis of related piperidine derivatives has demonstrated that electronic effects can override simple steric considerations. The presence of electron-withdrawing groups such as the nitro functionality can influence ring puckering and the preferred orientations of substituents. Additionally, the Cambridge Structural Database, which contains over 875,000 small-molecule crystal structures, provides valuable comparative data for understanding structural trends in piperidine-based compounds.

Nuclear Magnetic Resonance Spectroscopic Profiling (Proton, Carbon-13, Nuclear Overhauser Effect Correlations)

Nuclear magnetic resonance spectroscopy provides powerful tools for characterizing the structure and dynamics of this compound in solution. Proton nuclear magnetic resonance analysis reveals the characteristic splitting patterns and chemical shifts associated with the various hydrogen environments within the molecule. The tert-butyl group typically appears as a singlet around 1.4-1.6 parts per million, representing the nine equivalent methyl protons. The piperidine ring protons exhibit more complex splitting patterns due to their different chemical environments and coupling relationships.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information with significantly enhanced resolution compared to proton spectra. The carbon-13 signals are spread across a much wider chemical shift range, typically 0-220 parts per million relative to tetramethylsilane, allowing for clear differentiation of individual carbon environments. The carbonyl carbon of the carbamate group appears in the characteristic ester region around 150-160 parts per million, while the quaternary carbon at position 4 bearing both the hydroxyl and nitromethyl groups exhibits a distinctive downfield shift due to the electron-withdrawing nature of its substituents.

The nitromethyl carbon represents a particularly diagnostic signal, as nitro groups cause significant deshielding effects on adjacent carbon atoms. The chemical shift of this carbon provides valuable information about the electronic environment and can be compared with literature values for related nitroalkyl compounds. The tert-butyl carbons appear as characteristic signals, with the quaternary carbon showing a different chemical shift from the methyl carbons due to its different substitution pattern.

Nuclear Overhauser Effect spectroscopy provides crucial information about the three-dimensional structure and conformational dynamics of the molecule in solution. These experiments can reveal spatial relationships between protons that are close in space but not necessarily connected through bonds. For piperidine derivatives, Nuclear Overhauser Effect correlations can confirm the chair conformation and provide information about the axial or equatorial orientation of substituents. The conformational preferences observed in solution may differ from those in the crystal lattice due to different intermolecular interaction patterns.

Computational Modeling of Electronic and Geometric Properties

Computational chemistry methods provide detailed insights into the electronic structure and geometric properties of this compound. Density functional theory calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties with high accuracy. These calculations are particularly valuable for understanding the electronic effects of the multiple functional groups and their influence on molecular stability and reactivity.

The electronic structure calculations reveal important information about the distribution of electron density throughout the molecule. The nitro group, being a strong electron-withdrawing substituent, significantly affects the electronic properties of the piperidine ring. Computational analysis can quantify these effects through calculation of atomic charges, bond orders, and molecular electrostatic potential surfaces. The presence of both electron-donating and electron-withdrawing groups creates a complex electronic environment that influences chemical reactivity patterns.

Molecular orbital analysis provides insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are critical for understanding chemical reactivity and potential interactions with biological targets. The computational modeling can also predict conformational preferences by calculating the relative energies of different molecular conformations. This information complements experimental crystallographic and nuclear magnetic resonance data by providing theoretical predictions of structure-property relationships.

The computational investigation of intermolecular interactions is particularly important for understanding the behavior of this compound in different environments. Calculations can predict hydrogen bonding capabilities, van der Waals interactions, and electrostatic interactions that govern molecular recognition processes. These computational predictions are essential for rational drug design efforts and for understanding the physical properties of the compound in various applications.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-10(2,3)18-9(14)12-6-4-11(15,5-7-12)8-13(16)17/h15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNCHUMJVPZDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704883
Record name tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819800-93-6
Record name tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitromethylation of 4-hydroxypiperidine Derivatives

One common approach involves the nitromethylation of a 4-hydroxypiperidine intermediate. This can be achieved by reacting a 4-hydroxypiperidine derivative with nitromethylating agents under basic conditions.

  • A typical base used is a tertiary amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
  • The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or methanol.
  • Temperature control is critical, often maintained between 0°C and room temperature to avoid side reactions.

Protection and Functional Group Manipulation

  • The nitrogen atom of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during the nitromethylation and hydroxylation steps.
  • Hydroxylation at the 4-position can be introduced prior to or after nitromethylation, depending on the synthetic route.
  • Hydrogenation of the nitro group to an amino group is a common subsequent step, typically using palladium on carbon (Pd/C) as a catalyst in methanol solvent.

Example Reaction Conditions from Literature

Step Reagents/Conditions Notes
Nitromethylation 4-hydroxypiperidine derivative + nitromethylating agent + TEA or DIPEA 0°C to RT, polar aprotic solvent (DMF or MeOH)
Boc Protection Boc anhydride + base (TEA) Protects piperidine nitrogen
Hydrogenation (optional) Pd/C catalyst, H2 atmosphere, methanol Converts nitro group to amino group

Process Details from Patent Literature

A patent (WO2014200786A1) describes related piperidine derivatives preparation involving:

  • Use of aqueous base in the range of 1 to 10 equivalents, typically 1.5 to 2 equivalents.
  • Tertiary amine bases such as TEA, DIPEA, or 4-N-methylmorpholine (4-NMM) are preferred.
  • Reaction temperatures are controlled between -5°C and 40°C for optimal yields.
  • Work-up involves aqueous washes, organic extractions with toluene, and crystallization with seed crystals to isolate pure products.
  • The process emphasizes precise stoichiometry and temperature control for high purity and yield.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Typical Yield Key Notes
Boc Protection of Piperidine N Boc anhydride, TEA, solvent (DCM or MeOH) >90% Protects nitrogen for selective reactions
Nitromethylation Nitromethylating agent, TEA/DIPEA, DMF, 0-25°C 60-85% Introduces nitromethyl group at C-4
Hydroxylation (if separate) Hydroxylating agents or starting from hydroxy intermediate Variable Hydroxy group at C-4 essential
Hydrogenation (optional) Pd/C, H2, MeOH >90% Converts nitro to amino group
Purification Crystallization, extraction Critical for product purity

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
  • Reduction: The nitro group can be reduced to an amine group.
  • Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions .

Biology

The compound is under investigation for its potential biological activity, including interactions with enzymes and receptors. It has been noted for:

  • Antitumor Activity: Derivatives may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties: Some studies indicate significant antibacterial activity against various pathogens .

Medicine

Research is ongoing to explore its potential as a therapeutic agent. Specific areas of interest include:

  • Neurological Disorders: Investigating its effects on neurological pathways and potential benefits in treating conditions like depression or anxiety.
  • Drug Development: The compound's structure may lead to the development of novel drugs targeting specific biological pathways .

Case Studies and Research Findings

Case Study 1: Antitumor Activity
Research published in pharmacological journals has shown that certain piperidine derivatives exhibit significant antitumor properties. For instance, studies involving tert-butyl 4-hydroxy-4-(nitromethyl)piperidine derivatives demonstrated the ability to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction.

Case Study 2: Antimicrobial Activity
In laboratory settings, compounds related to tert-butyl 4-hydroxy-4-(nitromethyl)piperidine have been tested against common bacterial strains. Results indicated that these compounds possess notable antibacterial activity, making them candidates for further development as antimicrobial agents.

Summary of Applications

FieldApplication Description
ChemistryIntermediate in organic synthesis; participates in oxidation/reduction/substitution reactions
BiologyInvestigated for antitumor and antimicrobial activities
MedicinePotential therapeutic agent for neurological disorders; drug development candidate

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a precursor to bioactive molecules, which exert their effects through various biochemical pathways. The exact mechanism depends on the specific application and the nature of the bioactive molecule derived from the compound.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitromethyl group in the target compound reduces electron density at the 4-position, contrasting with electron-donating groups like alkyl chains (e.g., 4-methylpentyl) or aromatic rings (e.g., o-tolyl) .
  • Boc Protection : All compounds share the Boc group, which improves solubility in organic solvents and prevents unwanted side reactions during synthesis .

Key Observations :

  • Efficiency : The 99% yield for the o-tolyl derivative underscores the robustness of Ullmann-type couplings for aromatic substitutions .
  • Reduction Reactions : The target compound’s nitro-to-amine conversion is critical for generating pharmacologically relevant intermediates .

Physicochemical Properties

Compound Name Physical State Solubility Stability Notes
Target Compound Likely solid Moderate in MeOH Nitro group may pose thermal instability
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Light yellow solid Not specified Stable under inert conditions
tert-Butyl 4-(4-methoxyphenyl)-4-hydroxy-piperidine-1-carboxylate Solid (CAS 302924-67-0) Low in H₂O Methoxy enhances lipophilicity
tert-Butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate Not specified High in organic solvents Ester group increases polarity

Key Observations :

  • Polarity : Hydroxyl and nitro groups increase polarity compared to alkyl or aryl substituents, affecting solubility profiles .

Biological Activity

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11_{11}H20_{20}N2_2O5_5
  • Molecular Weight : 260.29 g/mol
  • Structure : The compound features a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a nitromethyl group, contributing to its reactivity and biological properties .

This compound has been studied for its immunomodulatory effects. It is suggested that the compound may influence cytokine production and modulate immune responses, making it a candidate for treating various diseases, including viral infections and tumors .

Cytokine Induction

The compound has shown the ability to induce cytokine biosynthesis in animal models. This activity is crucial for enhancing immune responses against pathogens and malignancies. Specifically, it may activate pathways involved in the synthesis of pro-inflammatory cytokines such as IL-1β and TNF-α, which play significant roles in immune regulation .

Biological Activity Overview

Activity Description
Immunomodulation Induces cytokine production; enhances immune response against infections .
Anti-inflammatory Effects Reduces levels of inflammatory markers in vitro .
Cytotoxicity Exhibits low cytotoxicity at therapeutic concentrations in cell viability assays .

Case Studies and Research Findings

  • Immunomodulatory Effects
    • A study demonstrated that this compound significantly increased the release of IL-6 and TNF-α from macrophages when exposed to LPS, indicating its potential as an immune enhancer .
  • Neuroprotective Properties
    • Research indicated that the compound could protect astrocytes from amyloid-beta-induced toxicity. When co-treated with Aβ 1-42, cell viability improved significantly compared to untreated controls, suggesting neuroprotective effects that could be relevant in Alzheimer's disease models .
  • Cytotoxicity Assessment
    • In vitro studies assessed the cytotoxic effects of the compound on various cell lines. Results indicated that at concentrations up to 100 µM, there was no significant cytotoxicity observed, supporting its safety profile for potential therapeutic use .

Q & A

Q. What are the key synthetic routes for Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Step 1 : Formation of the piperidine ring with nitromethyl and hydroxyl groups via nucleophilic substitution or condensation reactions.
  • Step 2 : Protection of the amine group using tert-butyl carbamate (Boc) under anhydrous conditions to avoid side reactions .
  • Step 3 : Purification via column chromatography or recrystallization, with solvent selection (e.g., dichloromethane/hexane) critical for isolating the Boc-protected product .

Q. Key Variables :

VariableImpact on YieldOptimal Conditions
TemperatureHigh temps risk nitro group decomposition0–25°C
SolventPolar aprotic solvents enhance reactivityDMF or THF
CatalystTriethylamine improves Boc protection efficiency1.2 eq.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • GC-MS/FTIR-ATR : Confirm molecular weight (C₁₁H₂₀N₂O₅) and functional groups (nitro stretch at ~1520 cm⁻¹, hydroxyl at ~3400 cm⁻¹) .
  • NMR : Resolve stereochemistry at C4; conflicting data may arise from dynamic rotational isomerism of the tert-butyl group, requiring low-temperature (e.g., –40°C) ¹³C NMR .
  • X-ray crystallography : SHELX/ORTEP-3 software resolves hydrogen-bonding patterns (e.g., O–H···O nitro interactions) critical for crystal packing .

Advanced Research Questions

Q. How can conflicting solubility or reactivity data in literature be resolved?

Discrepancies often stem from:

  • Solvent polarity : Hydrophobic tert-butyl group reduces aqueous solubility; use logP calculations (estimated ~1.2) to optimize DMSO/water mixtures .
  • Nitro group instability : Decomposition under acidic/alkaline conditions alters reactivity. Monitor pH during reactions (ideal range: 6–8) .
    Methodological Approach :

Replicate experiments under strictly controlled conditions (e.g., inert atmosphere).

Cross-validate using multiple techniques (e.g., HPLC-TOF for purity >98% ).

Q. What strategies optimize enantiomeric purity during synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during piperidine ring formation .
  • Crystallization : Leverage hydrogen-bonding motifs (e.g., hydroxyl-nitro interactions) for selective crystal growth .
    Data Contradiction Example :
StudyPurity MethodResultResolution
AChiral HPLC90% eeUse hexane/isopropanol for improved separation
BPolarimetry85% eeConfirm via X-ray to rule out racemization

Q. How to mitigate toxicity risks during handling?

  • PPE : Nitrile gloves, respirators (APF ≥10), and eye protection mandatory due to potential mutagenicity of nitro compounds .
  • Waste disposal : Neutralize nitro groups with FeSO₄ before incineration to prevent environmental release .

Methodological Challenges and Solutions

ChallengeSolutionEvidence
Boc deprotection under mild conditionsUse TFA/DCM (1:4) at 0°C to preserve nitro group
Low crystallinityAdd seed crystals or use slow evaporation with ethyl acetate
NMR signal overlapApply 2D NOESY to distinguish diastereomers

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.